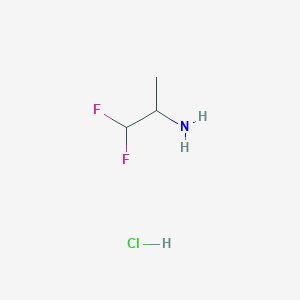

1,1-Difluoropropan-2-amine hydrochloride

Description

Properties

IUPAC Name |

1,1-difluoropropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7F2N.ClH/c1-2(6)3(4)5;/h2-3H,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCDBHLMHUYKGAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384427-90-0 | |

| Record name | 1,1-difluoropropan-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Difluoropropan-2-amine hydrochloride can be synthesized through various synthetic routes. One common method involves the reaction of 1,1-difluoropropan-2-amine with hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve maintaining a low temperature to ensure the stability of the compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and drying under controlled conditions to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoropropan-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amine derivatives .

Scientific Research Applications

1,1-Difluoropropan-2-amine hydrochloride has diverse scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications, including its use as a precursor in drug development.

Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Difluoropropan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Observations :

- Fluorine Substitution: The number and position of fluorine atoms significantly influence electronic properties. For instance, trifluoromethyl groups (e.g., in (R)-1,1,1-Trifluoropropan-2-amine HCl) enhance lipophilicity and metabolic stability compared to difluoro or monofluoro analogs .

- Aromatic vs.

Physicochemical Properties

Solubility and Stability

- 1,1-Difluoropropan-2-amine HCl : Hydrochloride salts generally exhibit high water solubility. Predicted collision cross-section (CCS) for the [M+H]+ adduct is 117.0 Ų , suggesting moderate polarity .

- 1-(4-Fluorophenyl)-2-methylpropan-2-amine HCl : The aromatic ring reduces aqueous solubility compared to aliphatic analogs but enhances lipid membrane permeability .

- (R)-1,1,1-Trifluoropropan-2-amine HCl : The trifluoromethyl group increases hydrophobicity (logP ~1.8), favoring blood-brain barrier penetration .

Stereochemical Considerations

- The (S)-enantiomer of 1,1-Difluoropropan-2-amine HCl (CAS 3D-MRD23682) is priced at €2,849.00/g , reflecting the premium for chiral purity in pharmaceutical synthesis .

- Enantiomers of trifluoropropanamine derivatives (e.g., [125353-44-8] vs. [177469-12-4]) show distinct biological activities, underscoring the importance of stereochemistry in drug design .

Biological Activity

1,1-Difluoropropan-2-amine hydrochloride, also known as (S)-1,1-difluoropropan-2-amine hydrochloride, is a fluorinated chiral amine with significant potential in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

The compound has the molecular formula C₃H₈ClF₂N and a molecular weight of approximately 95.09 g/mol. Its structure features two fluorine atoms attached to the first carbon of the propan-2-amine backbone, which enhances its biological activity through increased binding affinity to various molecular targets.

This compound interacts with specific enzymes and receptors, which can modulate various biochemical pathways. The presence of fluorine atoms increases the compound’s binding affinity and selectivity, making it a potent inhibitor in enzyme inhibition studies.

Key Mechanisms:

- Enzyme Inhibition : The compound has been investigated for its role in inhibiting enzymes involved in inflammatory processes. For example, it acts as a dual inhibitor of CXCR1/CXCR2 receptors, which are implicated in chronic inflammatory diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease .

- Receptor Binding : The unique fluorination pattern allows the compound to selectively bind to certain receptors, potentially leading to therapeutic effects in neurological disorders.

Therapeutic Potential

This compound has been explored for various therapeutic applications:

- Neurological Disorders : Research indicates potential applications in treating conditions like Alzheimer’s disease by modulating receptor activity involved in neuroinflammation.

- Cancer Treatment : Its ability to inhibit specific pathways may offer new avenues for cancer therapy, particularly through its action on BCL6 inhibition pathways .

Case Studies

- In Vivo Studies : A pharmacokinetic study demonstrated that dosing with this compound at 5 mg/kg resulted in improved bioavailability compared to other compounds in the same class. The study highlighted its moderate solubility but favorable clearance rates in animal models .

- Inflammation Models : In models of inflammatory pain, the compound exhibited significant reductions in neutrophil chemotaxis, suggesting its potential as an anti-inflammatory agent without affecting CXCL8 binding .

Comparative Biological Activity

The following table summarizes key findings related to the biological activity of this compound compared to similar compounds:

| Compound Name | Mechanism of Action | Therapeutic Applications |

|---|---|---|

| 1,1-Difluoropropan-2-amine HCl | Enzyme inhibition; receptor binding | Neurological disorders; anti-inflammatory agents |

| 3,3-Difluoropropan-1-amine | Different reactivity patterns due to fluorination | Limited applications; primarily chemical synthesis |

| (R)-1,1-Difluoropropan-2-amine HCl | Similar mechanisms; distinct stereochemistry effects | Potentially similar therapeutic uses |

Q & A

Basic Questions

Q. What are the established synthetic routes for 1,1-Difluoropropan-2-amine hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or amidation reactions. For example, fluorinated amines are often prepared via substitution of halogenated precursors with ammonia under controlled conditions, followed by hydrochloric acid salt formation. Reaction optimization may include adjusting temperature (e.g., 0–5°C for exothermic steps), solvent polarity (e.g., THF or acetonitrile), and stoichiometric ratios of reagents to minimize byproducts like over-alkylated amines . Purification via recrystallization or column chromatography is critical for isolating high-purity crystalline products.

Q. How can researchers characterize the purity and structural integrity of this compound using analytical techniques?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : and NMR to confirm fluorination patterns and amine protonation.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns.

- HPLC/UPLC : Reverse-phase chromatography with UV detection to assess purity (>98% is typical for research-grade material) .

- Elemental Analysis : Quantify C, H, N, and Cl to validate stoichiometry.

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a fluorinated building block for:

- Bioactive Molecule Synthesis : Incorporation into kinase inhibitors or GPCR-targeting ligands to enhance metabolic stability and binding affinity.

- Isotopic Labeling : Deuterated or -labeled analogs for pharmacokinetic studies .

- Prodrug Development : Amine functionalization for pH-dependent release mechanisms .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the difluoromethyl group in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing effect of fluorine atoms increases the electrophilicity of adjacent carbons, facilitating nucleophilic attack. Computational studies (e.g., DFT calculations) reveal transition-state stabilization via hyperconjugation between C-F σ* orbitals and the developing negative charge on the nucleophile. Experimental kinetic studies under varying pH and solvent conditions can quantify substituent effects on reaction rates .

Q. How does the compound’s stability vary under different storage conditions, and what degradation pathways are observed?

- Methodological Answer : Stability studies under accelerated conditions (40°C/75% RH) show hydrolysis of the amine hydrochloride to form free amine and HCl, detectable via pH shifts. Degradation products include oxidation byproducts (e.g., nitroso compounds) under oxidative stress. Recommendations: Store desiccated at −20°C in amber vials to prevent photodegradation .

Q. What computational methods predict the compound’s reactivity in multi-step syntheses?

- Methodological Answer : AI-driven platforms (e.g., retrosynthesis tools) leverage databases like Reaxys and Pistachio to propose feasible routes. For example, coupling with ketones via reductive amination or Pd-catalyzed cross-coupling reactions can be simulated to assess feasibility and regioselectivity .

Q. How do structural modifications (e.g., fluorination position) affect bioactivity compared to analogs like 1-cyclopropyl derivatives?

- Methodological Answer : Comparative studies with analogs (e.g., 1-cyclopropyl-2-methylpropan-1-amine hydrochloride) reveal that difluorination increases lipophilicity (logP ~1.2 vs. 0.8 for non-fluorinated analogs), enhancing blood-brain barrier penetration. In vitro assays (e.g., CYP450 inhibition) show reduced metabolic clearance due to fluorine’s steric and electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.